

# Spectroscopic Data of 1-Nitro-4-(trifluoromethoxy)benzene: A Technical Guide

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## Compound of Interest

Compound Name:	1-Nitro-4-(trifluoromethoxy)benzene
Cat. No.:	B1297537

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## Introduction

**1-Nitro-4-(trifluoromethoxy)benzene** is an aromatic compound of significant interest in the fields of pharmaceutical development, materials science, and agrochemicals.<sup>[1][2]</sup> Its molecular structure, featuring a nitro group and a trifluoromethoxy group on a benzene ring, imparts unique electronic properties and reactivity. This guide provides an in-depth analysis of the spectroscopic data for **1-Nitro-4-(trifluoromethoxy)benzene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the unambiguous identification and characterization of the compound, ensuring its purity and suitability for various applications.

## Molecular Structure and Predicted Spectroscopic Features

The structure of **1-Nitro-4-(trifluoromethoxy)benzene** (CAS Number: 713-65-5, Molecular Formula:  $C_7H_4F_3NO_3$ , Molecular Weight: 207.11 g/mol) is characterized by a 1,4-disubstituted benzene ring.<sup>[3][4]</sup> The electron-withdrawing nature of both the nitro ( $-NO_2$ ) and trifluoromethoxy ( $-OCF_3$ ) groups significantly influences the electronic environment of the aromatic ring, which is directly reflected in its spectroscopic signatures.

- NMR Spectroscopy:** The symmetry of the para-substituted ring will result in a simplified NMR spectrum. The strong deshielding effect of the nitro group is expected to cause the protons

and carbons ortho to it to resonate at a lower field (higher ppm). The trifluoromethoxy group also exerts a deshielding effect.

- **IR Spectroscopy:** The presence of the nitro group will give rise to characteristic strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. The C-F bonds of the trifluoromethoxy group and the aromatic C-H bonds will also produce distinct signals.
- **Mass Spectrometry:** The mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns resulting from the loss of the nitro and trifluoromethoxy groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-Nitro-4-(trifluoromethoxy)benzene**,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR are all highly informative.

### $^1\text{H}$ NMR Analysis

The  $^1\text{H}$  NMR spectrum of a 1,4-disubstituted benzene ring with two different substituents exhibits a characteristic AA'XX' or, more simply, a two-doublet pattern, arising from the two sets of chemically non-equivalent aromatic protons.

- Protons ortho to the Nitro Group (H-2, H-6): These protons are expected to be the most deshielded due to the strong electron-withdrawing nature of the adjacent nitro group. They appear as a doublet at approximately 8.31 ppm.
- Protons ortho to the Trifluoromethoxy Group (H-3, H-5): These protons are less deshielded compared to those ortho to the nitro group and appear as a doublet at around 7.39 ppm.[5]

The coupling between these adjacent protons (ortho-coupling) typically results in a coupling constant ( $^3\text{J}$ ) of approximately 8-9 Hz.[6]

### $^{13}\text{C}$ NMR Analysis

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the para-disubstituted ring, four signals are expected for the aromatic carbons,

in addition to the signal for the trifluoromethoxy carbon. While direct experimental data for **1-Nitro-4-(trifluoromethoxy)benzene** is not readily available in the searched literature, we can predict the chemical shifts based on the analysis of similar compounds, such as 1-nitro-4-(trifluoromethyl)benzene.[7] The aromatic carbons are expected in the  $\delta$  110-160 ppm range.[8]

- C-1 (ipso-carbon attached to  $-\text{NO}_2$ ): This quaternary carbon is expected to be significantly deshielded, appearing at the lowest field among the aromatic carbons.
- C-4 (ipso-carbon attached to  $-\text{OCF}_3$ ): This quaternary carbon will also be deshielded.
- C-2/C-6: These carbons, adjacent to the nitro group, will be downfield.
- C-3/C-5: These carbons, adjacent to the trifluoromethoxy group, will be at a relatively higher field compared to C-2/C-6.
- $-\text{OCF}_3$  Carbon: This carbon will appear as a quartet due to coupling with the three fluorine atoms.

## **$^{19}\text{F}$ NMR Analysis**

$^{19}\text{F}$  NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds. For **1-Nitro-4-(trifluoromethoxy)benzene**, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. Based on data for analogous compounds like 1-nitro-4-(trifluoromethyl)benzene, which shows a signal at -63.18 ppm, the chemical shift for the  $-\text{OCF}_3$  group is anticipated to be in a similar region.[7]

## **Experimental Protocol for NMR Data Acquisition**

A self-validating system for acquiring high-quality NMR data involves careful sample preparation and instrument setup.

- Sample Preparation:
  - Dissolve approximately 5-10 mg of **1-Nitro-4-(trifluoromethoxy)benzene** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
  - Transfer the solution to a clean, dry 5 mm NMR tube.

- Ensure the sample height is adequate for the instrument's detector.
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock the instrument on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.
  - For  $^{19}\text{F}$  NMR, use an appropriate pulse sequence with a reference standard like  $\text{CFCl}_3$ .
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the spectrum and perform baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS for  $^1\text{H}$  and  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **1-Nitro-4-(trifluoromethoxy)benzene** is dominated by absorptions from the nitro, trifluoromethoxy, and aromatic moieties. A detailed vibrational analysis has been performed using Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy.

- N-O Stretching: The nitro group exhibits two characteristic strong stretching vibrations:
  - Asymmetric stretching:  $\sim 1532 \text{ cm}^{-1}$

- Symmetric stretching:  $\sim 1350 \text{ cm}^{-1}$
- C-F Stretching: The trifluoromethoxy group will show strong C-F stretching bands, typically in the region of  $1100\text{-}1300 \text{ cm}^{-1}$ .
- C-O Stretching: The aryl ether C-O bond will have a stretching vibration in the  $1200\text{-}1250 \text{ cm}^{-1}$  region.
- Aromatic C-H Stretching: These vibrations are typically observed above  $3000 \text{ cm}^{-1}$ . For this compound, they are seen at 3125, 3115, 3082, and  $2992 \text{ cm}^{-1}$ .
- Aromatic C=C Stretching: The benzene ring will show characteristic stretching vibrations in the  $1450\text{-}1600 \text{ cm}^{-1}$  region.

## Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

- Instrument Preparation:
  - Ensure the ATR crystal is clean. Record a background spectrum.
- Sample Application:
  - Place a small amount of the **1-Nitro-4-(trifluoromethoxy)benzene** sample directly onto the ATR crystal.
  - If the sample is solid, apply pressure using the built-in clamp to ensure good contact with the crystal.
- Data Acquisition:
  - Collect the sample spectrum over the desired wavenumber range (e.g.,  $4000\text{-}400 \text{ cm}^{-1}$ ).
- Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **1-Nitro-4-(trifluoromethoxy)benzene**, electron ionization (EI) is a common method.

- Molecular Ion ( $M^+$ ): The mass spectrum shows a clear molecular ion peak at  $m/z = 207$ , corresponding to the molecular weight of the compound.[5]
- Fragmentation Pattern: Key fragments observed include:
  - $m/z = 177$ : Loss of NO
  - $m/z = 161$ : Loss of  $NO_2$
  - $m/z = 95$ : A prominent peak, the origin of which may involve rearrangement.
  - $m/z = 69$ : Corresponding to the  $CF_3^+$  ion.

## Experimental Protocol for MS Data Acquisition (EI-MS)

- Sample Introduction:
  - Introduce a small amount of the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization:
  - Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis:

- Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).
- Detection:
  - Detect the separated ions to generate the mass spectrum.

## Data Summary

Spectroscopic Technique	Feature	Observed Value/Range
$^1\text{H}$ NMR	Protons ortho to $-\text{NO}_2$	~8.31 ppm (d)
Protons ortho to $-\text{OCF}_3$	~7.39 ppm (d)	
Ortho-coupling ( $^3\text{J}$ )	~8-9 Hz	
$^{13}\text{C}$ NMR	Aromatic Carbons	Predicted in the 110-160 ppm range
$^{19}\text{F}$ NMR	$-\text{OCF}_3$	Predicted near -60 ppm
IR	$\text{NO}_2$ Asymmetric Stretch	$\sim 1532 \text{ cm}^{-1}$
NO <sub>2</sub> Symmetric Stretch		$\sim 1350 \text{ cm}^{-1}$
C-H Aromatic Stretch		3125, 3115, 3082, 2992 $\text{cm}^{-1}$
MS (EI)	Molecular Ion ( $\text{M}^+$ )	$\text{m/z} = 207$
Key Fragments		$\text{m/z} = 177, 161, 95, 69$

## Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the integrated analysis of spectroscopic data to confirm the structure of **1-Nitro-4-(trifluoromethoxy)benzene**.

Caption: Integrated workflow for structural confirmation.

## Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a coherent and unambiguous characterization of **1-Nitro-4-(trifluoromethoxy)benzene**. The  $^1\text{H}$  NMR confirms the 1,4-

disubstitution pattern of the aromatic ring, while IR spectroscopy clearly identifies the key functional groups. Mass spectrometry validates the molecular weight and provides insight into the compound's fragmentation pathways. This comprehensive spectroscopic profile serves as a reliable reference for researchers and professionals in quality control and new product development.

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